N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features an indole moiety, a thiazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group. The thiazole ring is then constructed through a cyclization reaction involving a suitable precursor. Finally, the phenylsulfonyl group is introduced via a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the thiazole ring and phenylsulfonyl group can modulate the compound’s overall activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(ethylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different sulfonyl groups.
Properties
Molecular Formula |
C21H20N4O3S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H20N4O3S2/c26-20(22-11-10-15-13-23-19-9-5-4-8-18(15)19)12-16-14-29-21(24-16)25-30(27,28)17-6-2-1-3-7-17/h1-9,13-14,23H,10-12H2,(H,22,26)(H,24,25) |
InChI Key |
HIOZAMRZNRKPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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